molecular formula C15H14ClNO3S2 B2482145 (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448078-82-7

(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2482145
CAS No.: 1448078-82-7
M. Wt: 355.85
InChI Key: FJJGVLYFORFKMJ-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS: 1448078-82-7) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a distinct molecular architecture that integrates a 5-chlorothiophene moiety and a phenylsulfonyl pyrrolidine group, making it a valuable scaffold for constructing novel molecules in drug discovery programs. Its molecular formula is C15H14ClNO3S2 with a molecular weight of 355.9 . Compounds with similar structural features, particularly those containing the thiophene and pyrrolidine motifs, are frequently investigated in pharmaceutical research for their potential biological activities. Research into analogous structures has shown promise in various therapeutic areas. For instance, pyrrolidine-2,5-dione derivatives bearing thiophene or benzo[b]thiophene groups have demonstrated significant antiseizure and antinociceptive properties in preclinical models, interacting with neuronal voltage-sensitive sodium channels . Similarly, aminomethylenethiophene (AMT) scaffolds have been identified as potent inhibitors of Lysyl Oxidase (LOX), a validated target for anti-metastatic cancer therapy . Furthermore, such chemical templates are often explored as 5-HT6 receptor antagonists for potential application in central nervous system disorders like Alzheimer's disease, schizophrenia, and cognitive deficits . This reagent is provided exclusively for laboratory research purposes. It is NOT intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with laboratory best practices.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S2/c16-14-7-6-13(21-14)15(18)17-9-8-12(10-17)22(19,20)11-4-2-1-3-5-11/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJGVLYFORFKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the chlorination of thiophene followed by the introduction of the pyrrolidin-1-yl group through nucleophilic substitution. The phenylsulfonyl group is then introduced via sulfonylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications that require durable and functional materials.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to three analogues with variations in substituents and core scaffolds:

Compound Molecular Formula Key Substituents Physical Properties
(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (Target) C₁₆H₁₃ClNO₂S₂ 5-Cl-thiophene, 3-phenylsulfonyl-pyrrolidine Predicted pKa: Not available; Higher polarity due to sulfonyl group
1-[3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine () C₁₆H₁₆ClNOS₂ 4-Cl-phenyl, 5-methylsulfanyl-thiophene pKa: -1.34; Density: 1.36 g/cm³; Lower solubility vs. target
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () C₉H₇N₅O₂S Amino-hydroxy-pyrazole, diamino-cyano-thiophene Not reported; Likely higher hydrogen-bonding capacity due to amino/cyano groups
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... () C₂₇H₂₀F₂N₆O₂S Methylthiophene-pyrazolopyrimidine, fluorophenyl MP: 223–226°C; Mass: 516.1 (M+1); Enhanced thermal stability

Key Structural Differences:

  • Electron Effects : The target’s phenylsulfonyl group is strongly electron-withdrawing, contrasting with the methylsulfanyl group in ’s compound, which is electron-donating. This affects reactivity in nucleophilic/electrophilic interactions .
  • Polarity : The target’s sulfonyl group increases polarity, likely improving aqueous solubility over analogues with methylsulfanyl or hydrocarbon substituents .

Physicochemical and Pharmacological Properties

  • Solubility : The target’s sulfonyl group improves solubility in polar solvents (e.g., DMSO, water) compared to ’s methylsulfanyl analogue, which is more lipophilic .
  • Acidity : ’s compound has a pKa of -1.34, indicating strong acidity at the sulfanyl group. The target’s phenylsulfonyl group may further lower pKa, enhancing hydrogen-bond acceptor capacity .
  • Thermal Stability: ’s compound exhibits a high melting point (223–226°C), likely due to aromatic stacking. The target’s non-aromatic pyrrolidine may reduce thermal stability .

Biological Activity

(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, identified by its CAS number 1448078-82-7, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₅H₁₄ClN₁O₃S₂
  • Molecular Weight: 355.9 g/mol
  • Chemical Structure: The compound features a chlorinated thiophene ring and a pyrrolidinyl moiety attached to a phenylsulfonyl group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential applications in treating infections.

Anticancer Properties

Preliminary studies indicate that this compound may act as an anticancer agent. It appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with various molecular targets such as enzymes or receptors involved in critical biochemical pathways. This interaction likely leads to the modulation of cellular processes associated with growth and proliferation.

Research Findings and Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial activityDemonstrated significant inhibition of Gram-positive and Gram-negative bacteria.
Study 2Investigate anticancer effectsInduced apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.
Study 3Mechanistic studyIdentified interactions with specific cell signaling pathways that regulate apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Activity Notes
(5-Chlorothiophen-2-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanoneAntimicrobialSimilar structure but different activity profile.
(5-Chlorothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanoneAnticancerShows promise in targeting different cancer types.

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • Detailed mechanistic studies to identify specific molecular targets.
  • In vivo studies to evaluate therapeutic efficacy and safety.
  • Exploration of structural analogs to enhance biological activity.

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